

# (3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid

## CAS number and molecular structure

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### Compound of Interest

Compound Name:	(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid
Cat. No.:	B1417935

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An In-Depth Technical Guide to **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid**, a specialized building block of significant interest in contemporary drug discovery and organic synthesis. We will delve into its core physicochemical properties, plausible synthetic routes, and its functional role in the development of novel therapeutics, grounded in established scientific principles and methodologies.

## Compound Identification and Core Properties

**(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** is a trifunctional aromatic compound featuring a boronic acid moiety, a fluorine atom, and an ethylamide group. This unique combination of functional groups makes it a valuable reagent for introducing specific structural motifs into larger molecules, particularly in the context of medicinal chemistry where fluorine and amide groups can significantly modulate pharmacokinetic and pharmacodynamic properties.

Molecular Structure:

Key Identifiers and Physicochemical Data

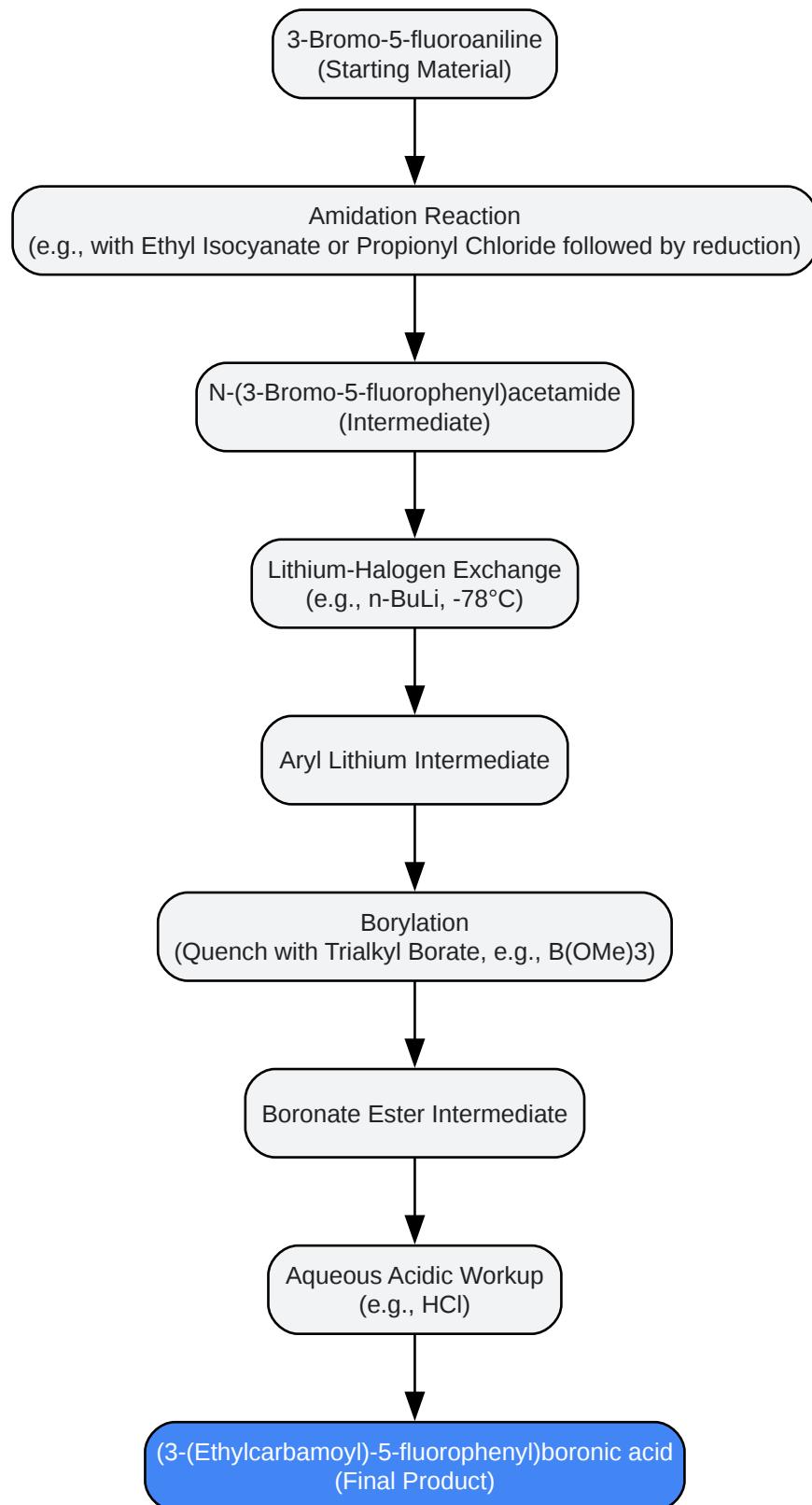
Property	Value	Source
CAS Number	874219-38-2	<a href="#">[1]</a>
Molecular Formula	C9H11BFNO3	<a href="#">[1]</a>
Molecular Weight	211.00 g/mol	<a href="#">[1]</a>
MDL Number	MFCD08235055	<a href="#">[1]</a>

## Synthesis and Mechanistic Considerations

While a specific, published synthesis for **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** is not readily available in public literature, its structure lends itself to established synthetic strategies for arylboronic acids. A highly plausible route involves the borylation of a corresponding aryl halide precursor.

### Proposed Synthetic Workflow:

A logical synthetic approach would commence from a di-substituted aniline, such as 3-bromo-5-fluoroaniline. The synthesis would proceed through two key transformations: amidation of the aniline nitrogen followed by a lithium-halogen exchange and subsequent borylation.



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Caption: Proposed synthetic pathway for **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid**.

### Causality in Experimental Choices:

- Protection/Amidation First: The amidation step is performed prior to borylation. The acidic proton of the aniline would interfere with the highly basic organolithium reagent required for the lithium-halogen exchange. Converting the aniline to an amide protects it and installs the desired ethylcarbamoyl side chain.
- Cryogenic Conditions: The lithium-halogen exchange using n-butyllithium is performed at low temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the thermally sensitive aryl lithium intermediate.[2]
- Borylation Reagent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are excellent electrophiles for trapping the nucleophilic aryl lithium species.
- Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester intermediate under acidic conditions to yield the free boronic acid. This step is crucial for isolating the final product.[2][3]

## Role in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, primarily due to the unique ability of the boron atom to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups found in the active sites of serine proteases.[4]

### The Boronic Acid Pharmacophore:

The boronic acid group in **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** serves as a potent pharmacophore. Its trigonal planar geometry can change to a tetrahedral configuration upon binding to a biological target, mimicking the transition state of substrate hydrolysis in enzymes like proteases. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib.[4]

### Structural Contributions of other Functional Groups:

- Fluorine Atom: The strategic placement of a fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It can

also increase binding affinity through favorable electrostatic interactions and modulate the acidity (pKa) of the boronic acid group.

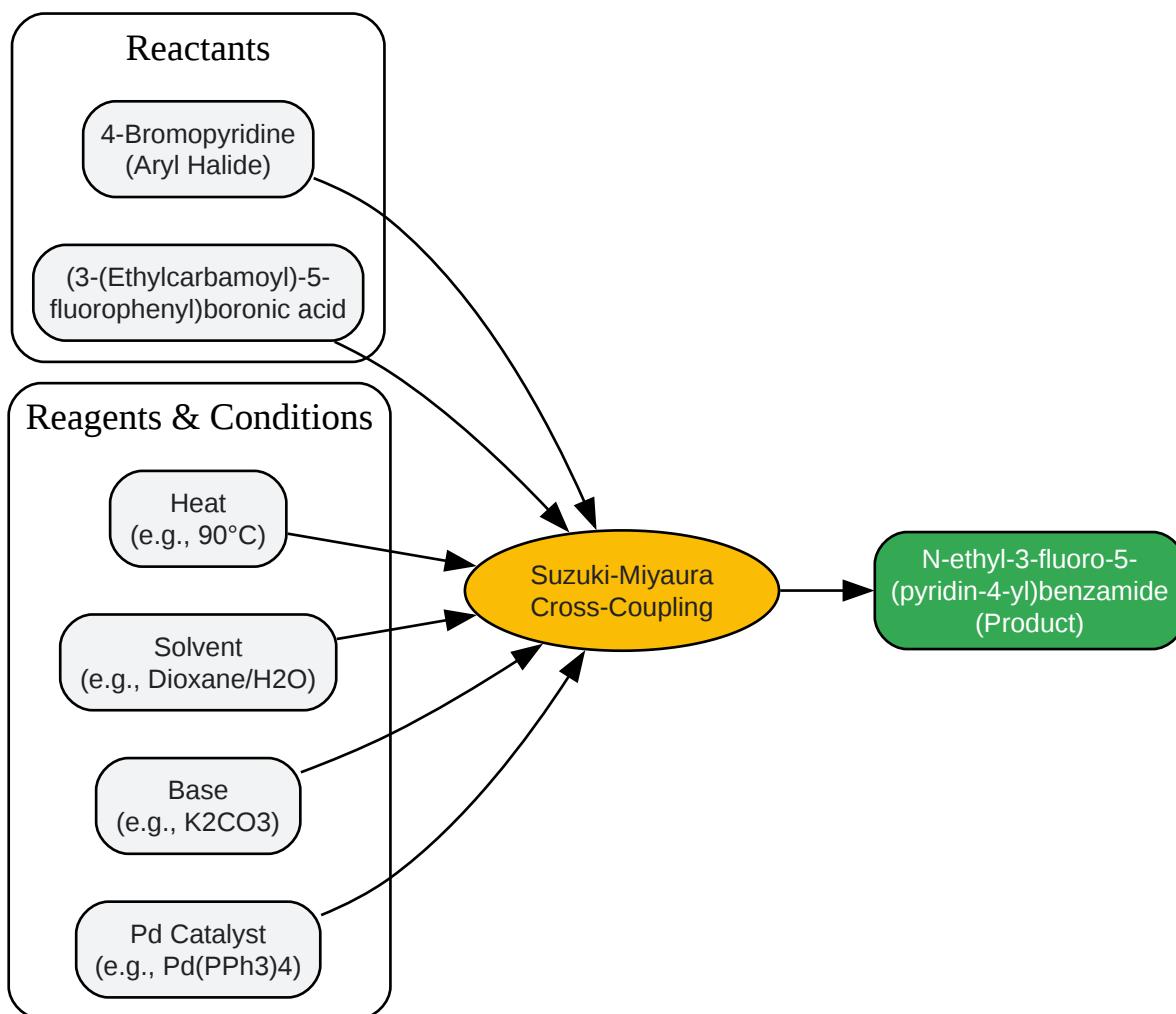
- Ethylcarbamoyl Group: The amide functionality provides a hydrogen bond donor and acceptor, which can be critical for specific interactions within a protein's binding pocket. The ethyl group offers a degree of lipophilicity that can be fine-tuned to optimize cell permeability and pharmacokinetic profiles.

The combination of these three functional groups makes **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** a highly valuable building block for generating libraries of potential drug candidates through combinatorial chemistry, often employing cross-coupling reactions.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following protocol describes a representative use of **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** to synthesize a biaryl compound.

Objective: To synthesize N-ethyl-3-fluoro-5-(pyridin-4-yl)benzamide from **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** and 4-bromopyridine.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add **(3-(Ethylcarbamoyl)-5-fluorophenyl)boronic acid** (211 mg, 1.0 mmol, 1.0 equiv).
- Addition of Reagents: Add 4-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

- Rationale: The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the cross-coupling machinery.
- Solvent Addition: Evacuate the flask and backfill with argon gas (repeat 3 times). Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
  - Rationale: The reaction is performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst. A mixed solvent system is often used to ensure all reactants are soluble.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

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